![molecular formula C9H8ClF6N B1433422 (S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride CAS No. 336105-44-3](/img/structure/B1433422.png)
(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride
Overview
Description
The compound is a derivative of phenylhydrazine . Phenylhydrazine derivatives are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Trifluoromethyl Substituted 2-Aza-1,3-butadienes : The study by Burger et al. (1971) focused on synthesizing trifluoromethyl substituted 2-aza-1,3-butadienes, starting from N-alkylidene-2,2,2-trifluoro-1-trifluoromethyl-ethylamines. This synthesis involves bromination and 1,4-elimination in the presence of tertiary amines, highlighting a method to generate compounds with potential utility in material science and synthetic chemistry (Burger, Dirnsteiner, & Fehn, 1971).
Pharmacological Research
- Vascular Actions of Calcimimetics : A study by Thakore & Ho (2011) explored the role of Ca2+-sensing receptors (CaR) versus Ca2+ influx through L-type Ca2+ channels in the vascular actions of calcimimetics, specifically cinacalcet, which is known to activate CaR in parathyroid glands. This research suggests potential implications in understanding and managing vascular tone, thus contributing to cardiovascular research (Thakore & Ho, 2011).
Antidepressant Activity
- Antidepressant Activity of 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Derivatives : Yardley et al. (1990) investigated a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake and potential antidepressant activity. This study contributes to the development of novel antidepressants, showcasing the chemical's role in synthesizing compounds with therapeutic potential (Yardley et al., 1990).
Corrosion Inhibition
- Halogen-substituted Imidazoline Derivatives as Corrosion Inhibitors : Zhang et al. (2015) researched novel imidazoline derivatives, including those with trifluoromethyl groups, as corrosion inhibitors for mild steel in acidic solutions. Their findings provide insights into the compound's utility in protecting industrial materials, highlighting its significance beyond pharmacological applications (Zhang et al., 2015).
Photolysis and Photoaffinity Probes
- Photolysis of 3-Aryl-3-(trifluoromethyl)diazirines : Platz et al. (1991) studied the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which are of interest in the development of photoaffinity probes for biological research. The study discusses the implications of such reactions for the stability and utility of these probes in capturing molecular interactions (Platz et al., 1991).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with nitric oxide synthase (nos) enzymes . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
Related compounds have been shown to inhibit nos enzymes . This inhibition could potentially alter the production of nitric oxide, impacting various signaling pathways.
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJQMJLPMZXUCR-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | |
CAS RN |
336105-44-3 | |
Record name | Benzenemethanamine, α,4-bis(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336105-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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